molecular formula C25H28N2O5 B2782558 3-(2-cyclohexylacetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 887883-97-8

3-(2-cyclohexylacetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2782558
CAS RN: 887883-97-8
M. Wt: 436.508
InChI Key: LXIHCTIDFIJXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-cyclohexylacetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as C16 or C16H20N2O4 and has a molecular weight of 312.34 g/mol. In

Mechanism of Action

The mechanism of action of C16 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation. Specifically, C16 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
Studies have shown that C16 has a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer effects. C16 has been found to reduce the production of inflammatory cytokines and to protect neurons from oxidative stress and apoptosis. In addition, C16 has been found to induce apoptosis in cancer cells and to inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using C16 in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation of using C16 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on C16. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential of C16 as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of C16 and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of C16 involves the reaction of 2,4-dimethoxyphenylacetic acid with cyclohexylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate product, which is then reacted with 2-hydroxybenzofuran-3-carboxylic acid in the presence of DCC and DMAP to yield the final product, C16.

Scientific Research Applications

C16 has been found to have potential applications in various fields of scientific research. In medicine, C16 has been studied for its potential as an anti-inflammatory agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, C16 has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-30-17-12-13-19(21(15-17)31-2)26-25(29)24-23(18-10-6-7-11-20(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h6-7,10-13,15-16H,3-5,8-9,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIHCTIDFIJXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclohexylacetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.